molecular formula C19H12FN3O2 B251713 2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B251713
M. Wt: 333.3 g/mol
InChI Key: BQQMZKVQOJEQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzooxazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzooxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the benzooxazole core.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(2-pyridin-3-yl-benzamide): Lacks the benzooxazole ring.

    N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the fluorine atom.

    2-Fluoro-N-(benzooxazol-5-yl)-benzamide: Lacks the pyridine ring.

Uniqueness

2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the combination of its fluorine atom, pyridine ring, and benzooxazole moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-fluoro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H12FN3O2/c20-15-6-2-1-5-14(15)18(24)22-13-7-8-17-16(10-13)23-19(25-17)12-4-3-9-21-11-12/h1-11H,(H,22,24)

InChI Key

BQQMZKVQOJEQQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.